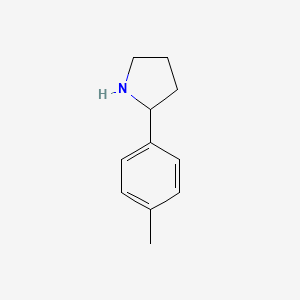
2-(4-Methylphenyl)pyrrolidin
Übersicht
Beschreibung
The compound "2-(4-Methylphenyl)pyrrolidine" is a substituted pyrrolidine, which is a type of secondary amine with a five-membered ring structure. The substitution at the 2-position with a 4-methylphenyl group suggests that the compound may have unique chemical and physical properties, potentially making it useful in various chemical applications, including the synthesis of polyimides and other heterocyclic compounds .
Synthesis Analysis
The synthesis of related pyrrolidine compounds has been reported in several studies. For instance, a compound with a pyrrolidine structure was synthesized using the Petasis reaction, which is a multicomponent reaction involving an amine, an aldehyde, and a vinyl or aryl boronic acid . In another study, substituted pyrrolo[1,2-a]pyridines, which are structurally related to 2-(4-Methylphenyl)pyrrolidine, were synthesized by reacting 4-methylphenacyl bromide with 2-picoline . These methods demonstrate the versatility of pyrrolidine derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been extensively studied using various spectroscopic techniques. For example, FTIR, NMR (1H and 13C), and UV-Vis spectrometry have been employed to analyze the structure of a biologically important alkylaminophenol compound with a pyrrolidine moiety . Computational methods such as density functional theory (DFT) have also been used to support the experimental findings and provide detailed insights into the electronic and structural properties of these compounds .
Chemical Reactions Analysis
Pyrrolidine derivatives participate in a variety of chemical reactions. The acylation of pyrrolidine-2,4-diones, for example, leads to the synthesis of 3-acyltetramic acids, which are valuable in medicinal chemistry . The reactivity of pyrrolidine derivatives can be influenced by the nature of the substituents, as seen in the synthesis of pyrrolidine-2,3-dione derivatives from related pyrroline-2-one compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the presence of a pyrrolidine ring can affect the solubility and thermal stability of polyimides synthesized from these compounds . The introduction of substituents such as the 4-methylphenyl group can also impact the mechanical properties and dielectric constants of the resulting polymers . Additionally, the crystal structure of pyrrolidine derivatives can be stabilized by various intermolecular interactions, as observed in the crystal structure of a 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one compound .
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Der fünfgliedrige Pyrrolidinring, der Teil von „2-(4-Methylphenyl)pyrrolidin“ ist, wird von Arzneimittelchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D)-Abdeckung aufgrund der Nichtplanarität des Rings effizient zu erkunden .
Behandlung verschiedener Krankheiten
Verbindungen, die durch den Pyrrolidinring und seine Derivate gekennzeichnet sind, darunter Pyrrolizine, Pyrrolidin-2-on, Pyrrolidin-2,5-dione und Prolinol, wurden als bioaktive Moleküle mit Zielselektivität berichtet . Diese Verbindungen wurden in der Literatur von 2015 bis heute beschrieben .
Einfluss sterischer Faktoren auf die biologische Aktivität
Die Struktur-Aktivitäts-Beziehung (SAR) der untersuchten Verbindungen wurde untersucht, wobei der Schwerpunkt auf dem Einfluss sterischer Faktoren auf die biologische Aktivität lag . Die verschiedenen Stereoisomere und die räumliche Orientierung von Substituenten können aufgrund der unterschiedlichen Bindungsart an enantioselektive Proteine zu einem unterschiedlichen biologischen Profil von Arzneimittelkandidaten führen .
Antioxidative Aktivität
Pyrrolidinalkaloide haben sich als Träger mehrerer wichtiger biologischer Aktivitäten erwiesen, darunter antioxidative Aktivität . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antioxidativer Medikamente .
Entzündungshemmende Aktivität
Pyrrolidinalkaloide zeigen auch entzündungshemmende Aktivität . Dies deutet darauf hin, dass sie bei der Behandlung von entzündlichen Erkrankungen eingesetzt werden könnten .
Antibakterielle und antifungale Aktivität
Es wurde gezeigt, dass diese Alkaloide antibakterielle und antifungale Eigenschaften besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antibakterieller und antifungaler Medikamente .
Antiparasitäre und anthelmintische Aktivität
Pyrrolidinalkaloide haben sich als Träger antiparasitärer und anthelmintischer Aktivitäten erwiesen . Zum Beispiel zeigt (Z)-3-(4-Hydroxybenzyliden)-4-(4-Hydroxyphenyl)-1-methylpyrrolidin-2-on, das aus den Wurzelrinden von Orixa japonica isoliert wurde, antiparasitäre Aktivität gegen Aedes aegypti, Anopheles sinensis, Culex pipiens pallens, Bursaphelenchus xylophilus und Meloidogyne incognita .
Antikrebsaktivität
Pyrrolidinalkaloide haben sich als Träger von Antikrebsaktivität erwiesen . Dies deutet darauf hin, dass sie bei der Behandlung verschiedener Krebsarten eingesetzt werden könnten .
Safety and Hazards
Zukünftige Richtungen
Pyrrolidine derivatives, including 2-(4-Methylphenyl)pyrrolidine, have shown promise in pharmacotherapy . They can be employed in traditional and modern medicine, or can be used as leads for drug discovery and development . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in the biological system.
Biochemical Pathways
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that the compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with pyrrolidine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its molecular environment.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFISDWSKUHPET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393671, DTXSID50902626 | |
| Record name | 2-(4-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3165 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62506-76-7 | |
| Record name | 2-(4-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B1307468.png)
![(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B1307472.png)
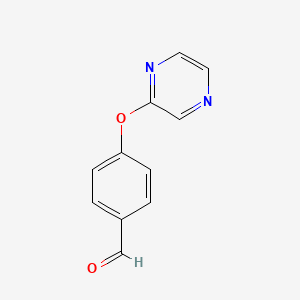
![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)
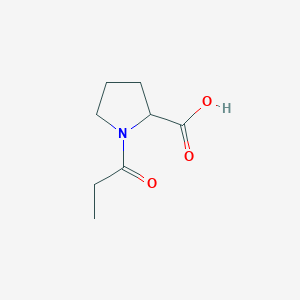
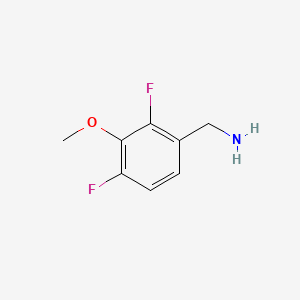
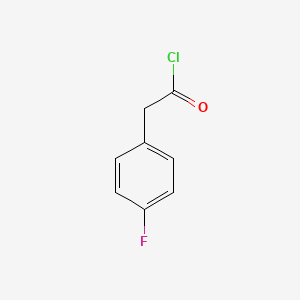
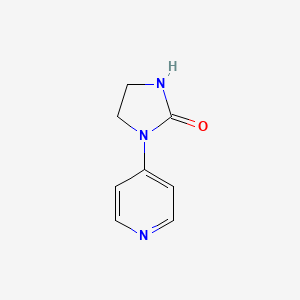
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1307490.png)
![7-Fluoro-3-phenyl-2-{[3-(trifluoromethyl)anilino]methylene}-1-indanone](/img/structure/B1307491.png)
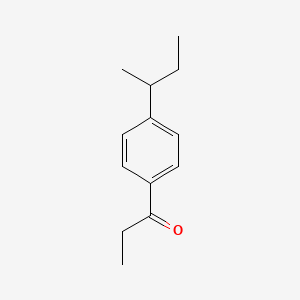
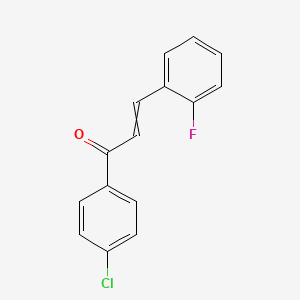
![(Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307507.png)
